2-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
Overview
Description
2-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry . The compound’s structure includes a fused bicyclic system, which is a characteristic feature of imidazo[1,2-a]pyridines .
Mechanism of Action
Target of Action
The compound “2-methyl-N’-(2-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide” belongs to the class of imidazo[1,2-a]pyridine analogues . These analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.
Mode of Action
This leads to the cessation of bacterial growth and eventually results in the death of the bacteria .
Biochemical Pathways
Given its anti-tuberculosis activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and replication of tuberculosis bacteria .
Result of Action
The primary result of the action of this compound is the inhibition of growth and replication of tuberculosis bacteria, leading to their eventual death . This results in the reduction of tuberculosis infection in the host.
Future Directions
The future directions for research on imidazo[1,2-a]pyridines are promising. Given their wide range of applications in medicinal chemistry and material science , further exploration of their synthesis, functionalization, and application is likely. Additionally, the development of more efficient and environmentally friendly synthesis methods is a potential area of future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide typically involves the condensation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with 2-nitrobenzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution: Halogenation reactions can occur at the methyl group, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Halogenating agents such as bromine or iodine in the presence of a solvent like chloroform.
Major Products Formed
Scientific Research Applications
2-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential drug candidate for treating infectious diseases and cancer.
Industry: Utilized in the development of fluorescent probes for detecting metal ions.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: A precursor in the synthesis of the target compound.
3-bromo-2-methylimidazo[1,2-a]pyridine: A halogenated derivative with antimicrobial properties.
Uniqueness
2-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific structural features, such as the presence of a nitrophenyl group and a fused bicyclic system.
Properties
IUPAC Name |
2-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-11-15(20-9-5-4-8-14(20)18-11)16(22)19-17-10-12-6-2-3-7-13(12)21(23)24/h2-10H,1H3,(H,19,22)/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMKPFWXJSFNRC-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C\C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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